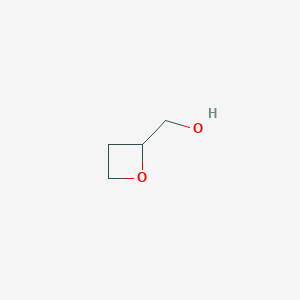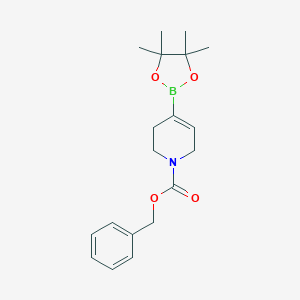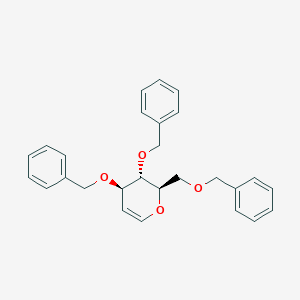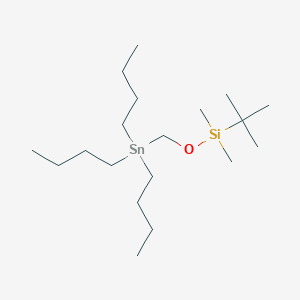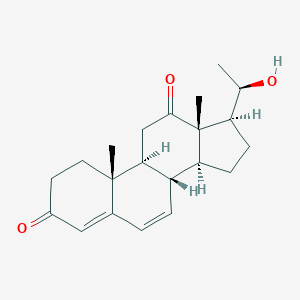
21-Deoxyneridienone B
Overview
Description
21-Deoxyneridienone B is a natural steroid isolated from the herbs of Marsdenia tenacissima . It has a molecular formula of C21H28O3 and a molecular weight of 328.5 g/mol . It is a type of compound known as steroids .
Molecular Structure Analysis
The IUPAC name for 21-Deoxyneridienone B is (8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione .Physical And Chemical Properties Analysis
21-Deoxyneridienone B is a powder . It has a molecular weight of 328.5 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Medicine: Antioxidant Drug Synergy
21-Deoxyneridienone B: has been investigated for its potential to enhance the efficacy of antioxidant drugs. This compound may contribute to muscle regeneration therapies, particularly in conditions like Duchenne muscular dystrophy . By potentially preventing muscle degeneration and improving regenerative capacity, it could be a valuable addition to combination therapies involving photobiomodulation and idebenone, an antioxidant drug .
Pharmacology: Nitric Oxide Donor Enhancement
In pharmacology, 21-Deoxyneridienone B might play a role in the development of nitric oxide donors, which are crucial in various pathophysiological processes. Its structural properties could be utilized to design novel compounds that release nitric oxide, thereby aiding in conditions related to vasodilation and endocrine regulation .
Biochemistry: Antioxidant Properties
The biochemical applications of 21-Deoxyneridienone B include its antioxidant properties. It could be used to study the mechanisms of antioxidants in preventing cellular damage and in the development of pharmaceutical applications that target oxidative stress-related diseases .
Agriculture: Plant Biostimulant Development
In agriculture, 21-Deoxyneridienone B may be explored as a plant biostimulant. Its molecular structure could influence plant nutrition and growth, potentially improving crop yields and contributing to sustainable farming practices .
Material Science: Steroid-Based Functional Materials
21-Deoxyneridienone B: , being a steroid compound, could be relevant in material science for the development of functional materials with specific biological activities. These materials might be used in signaling inhibitors or pharmacological activities, impacting the design of new materials with targeted properties .
Environmental Science: Biomonitoring and Conservation
Environmental science could benefit from the application of 21-Deoxyneridienone B in biomonitoring and conservation efforts. Its properties might be used to detect and quantify biodiversity, aiding in the conservation of ecosystems and the monitoring of environmental health .
Mechanism of Action
Target of Action
21-Deoxyneridienone B is a natural product used for research related to life sciences . .
Mode of Action
It is known to be a natural steroid isolated from the herbs of Marsdenia tenacissima
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, but specific information on 21-Deoxyneridienone B is currently lacking .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of 21-deoxyneridienone b is currently lacking .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMAQIOARWDAI-LYJJHTRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deoxyneridienone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





